molecular formula C7H3BrClNS B13892831 2-Bromo-6-chlorothieno[3,2-B]pyridine

2-Bromo-6-chlorothieno[3,2-B]pyridine

Cat. No.: B13892831
M. Wt: 248.53 g/mol
InChI Key: QFUDYUDRMVDGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-chlorothieno[3,2-B]pyridine is a heterocyclic compound that contains both bromine and chlorine atoms attached to a thieno[3,2-B]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chlorothieno[3,2-B]pyridine typically involves the bromination and chlorination of thieno[3,2-B]pyridine. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitution on the thieno[3,2-B]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chlorothieno[3,2-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thieno[3,2-B]pyridine derivatives .

Scientific Research Applications

2-Bromo-6-chlorothieno[3,2-B]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chlorothieno[3,2-B]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-chlorothieno[2,3-B]pyridine
  • 6-Bromo-2-pyridinecarboxaldehyde
  • Thieno[3,2-B]pyridine derivatives

Uniqueness

2-Bromo-6-chlorothieno[3,2-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H3BrClNS

Molecular Weight

248.53 g/mol

IUPAC Name

2-bromo-6-chlorothieno[3,2-b]pyridine

InChI

InChI=1S/C7H3BrClNS/c8-7-2-5-6(11-7)1-4(9)3-10-5/h1-3H

InChI Key

QFUDYUDRMVDGAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1SC(=C2)Br)Cl

Origin of Product

United States

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